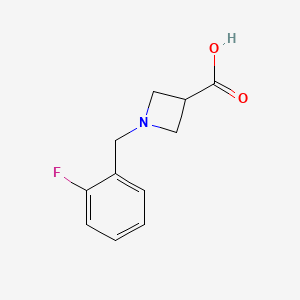

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTUTTJHLWTABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

This guide provides an in-depth technical analysis of the methodologies and data interpretation required for the complete structural elucidation of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from sample preparation to advanced spectroscopic analysis, ensuring scientific integrity and a thorough understanding of the molecule's architecture.

Introduction

This compound is a novel organic molecule featuring a strained four-membered azetidine ring, a carboxylic acid functional group, and a fluorinated benzyl moiety. The unique combination of these structural elements imparts specific physicochemical properties that are of significant interest in medicinal chemistry. The azetidine ring acts as a conformationally constrained scaffold, while the fluorobenzyl group can influence metabolic stability and binding interactions.[1][2] Accurate structural confirmation is a critical prerequisite for its further investigation as a potential therapeutic agent. This guide details the comprehensive analytical workflow employed to verify its molecular structure.

Synthesis and Sample Preparation

The target compound is synthesized via nucleophilic substitution, reacting azetidine-3-carboxylic acid with 2-fluorobenzyl bromide in the presence of a suitable base.

Synthetic Pathway: Azetidine-3-carboxylic acid + 2-Fluorobenzyl bromide → this compound

Following synthesis, the crude product is purified by column chromatography on silica gel to yield a pale yellow crystalline powder.[2] For analytical purposes, the purified compound is dissolved in appropriate deuterated solvents (e.g., DMSO-d₆ for NMR) or prepared as a dilute solution for mass spectrometry and as a solid for IR spectroscopy.

Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for unambiguous structure determination. This involves Mass Spectrometry (MS) for molecular weight confirmation, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) experiments for detailed connectivity and spatial arrangement.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which in turn confirms its elemental composition.

Experimental Protocol:

-

Instrument: Q-TOF Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Analysis: The sample is introduced via direct infusion. The protonated molecular ion [M+H]⁺ is analyzed.

Data Interpretation: The fragmentation pattern in the MS/MS spectrum is crucial for confirming the connectivity of the benzyl and azetidine moieties. A characteristic fragmentation of protonated benzylamines is the cleavage of the C-N bond, leading to the formation of a benzyl cation.[3][4]

| m/z (Observed) | m/z (Calculated) | Formula | Assignment |

| 224.0925 | 224.0930 | C₁₁H₁₃FNO₂ | [M+H]⁺ |

| 109.0403 | 109.0402 | C₇H₆F | [2-fluorobenzyl]⁺ |

The primary fragmentation involves the loss of the azetidine-3-carboxylic acid moiety, resulting in the stable 2-fluorobenzyl cation at m/z 109.0403, a key diagnostic peak.

Caption: Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample: Solid powder.

-

Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum is characterized by the presence of a very broad O-H stretching band from the carboxylic acid, which often overlaps with C-H stretches.[5][6][7] The carbonyl stretch is also a prominent feature.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1250 | Strong | C-F stretch |

| 1320-1210 | Strong | C-O stretch |

The broadness of the O-H stretch is indicative of hydrogen bonding between carboxylic acid molecules in the solid state.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of all atoms and their relative stereochemistry. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is necessary.

Experimental Protocol:

-

Instrument: 500 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Experiments: ¹H, ¹³C{¹H}, ¹⁹F, COSY, HSQC, HMBC.

¹H NMR Data Interpretation: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.50 | br s | 1H | COOH |

| 7.45-7.15 | m | 4H | Ar-H |

| 3.70 | s | 2H | Ar-CH₂-N |

| 3.55 | t, J=7.5 Hz | 2H | Azetidine H₂/H₄ |

| 3.20 | t, J=7.5 Hz | 2H | Azetidine H₂/H₄ |

| 3.30 | p, J=7.5 Hz | 1H | Azetidine H₃ |

¹³C NMR Data Interpretation: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| 175.0 | COOH |

| 161.0 (d, ¹JCF = 245 Hz) | Ar-C-F |

| 131.5 (d, ³JCF = 8 Hz) | Ar-CH |

| 129.0 (d, ⁴JCF = 2 Hz) | Ar-CH |

| 125.0 (d, ³JCF = 4 Hz) | Ar-CH |

| 124.5 (d, ²JCF = 14 Hz) | Ar-C-CH₂ |

| 115.5 (d, ²JCF = 22 Hz) | Ar-CH |

| 58.0 | Ar-CH₂-N |

| 55.0 | Azetidine C₂/C₄ |

| 35.0 | Azetidine C₃ |

¹⁹F NMR Data Interpretation: The ¹⁹F NMR spectrum is simple, showing a single resonance for the fluorine atom, confirming its presence and providing information about its electronic environment.[8][9][10][11] The large one-bond C-F coupling constant (¹JCF) observed in the ¹³C NMR is a key identifier.[12]

2D NMR Correlation Analysis:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A key correlation would be observed between the azetidine methine proton (H₃) and the adjacent methylene protons (H₂/H₄).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments of the molecule. Key HMBC correlations would include:

-

The benzylic protons (Ar-CH₂) to the aromatic carbons and the azetidine carbons (C₂/C₄).

-

The azetidine protons (H₂/H₄) to the benzylic carbon (Ar-CH₂) and the azetidine methine carbon (C₃).

-

The azetidine methine proton (H₃) to the carboxylic acid carbon (COOH).

-

Caption: Key 2D NMR Correlations for Structure Confirmation.

Conclusion

The collective evidence from high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments provides an unambiguous structural confirmation of this compound. The molecular formula is confirmed by HRMS, the key functional groups are identified by IR, and the precise atomic connectivity is established through detailed NMR analysis. This rigorous elucidation serves as a cornerstone for any further investigation into the biological activity and therapeutic potential of this novel compound.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 10. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

discovery and isolation of N-substituted azetidine compounds

An In-depth Technical Guide to the Synthesis and Isolation of N-Substituted Azetidine Compounds

Abstract

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique conformational constraints, ability to improve physicochemical properties such as metabolic stability and lipophilicity, and function as a versatile synthetic building block have driven significant innovation in its synthesis.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the discovery, synthesis, and isolation of N-substituted azetidines. We delve into the mechanistic rationale behind key synthetic transformations, present detailed experimental protocols, and offer field-proven insights into purification and characterization, ensuring a self-validating system of knowledge for practical application.

The Strategic Value of the Azetidine Scaffold in Drug Discovery

The utility of the azetidine ring is rooted in its inherent strain, estimated at 25 kcal/mol, which makes it more stable and easier to handle than the related aziridine ring, yet reactive enough for controlled ring-opening reactions.[2][4][7] This "strain-release" reactivity provides a powerful tool for synthetic diversification.[2] In drug design, the introduction of an azetidine ring serves several key purposes:

-

Vectorial Exit Points: The rigid, three-dimensional structure of the azetidine ring provides well-defined vectors for substituents, allowing for precise exploration of chemical space around a pharmacophore.

-

Improved Physicochemical Properties: Azetidines can lower the lipophilicity (logP) and increase the aqueous solubility of a molecule compared to more traditional lipophilic groups, which is highly desirable for improving drug-like properties.[5]

-

Metabolic Stability: The azetidine core can block sites of metabolism, increasing a drug candidate's resistance to oxidative degradation by cytochrome P450 enzymes.[5][8]

-

Bioisosterism: The azetidine moiety can act as a bioisostere for other functional groups, including larger rings like piperidines or even aromatic rings, while introducing novel structural and conformational features.[8]

The growing importance of this scaffold is evidenced by its presence in numerous FDA-approved drugs and clinical candidates, such as the antihypertensive agent Azelnidipine and the antibacterial Cefotiam.[1][9][10]

Core Synthetic Strategies for Assembling the Azetidine Ring

The construction of the strained four-membered azetidine ring has historically been a challenge.[3][11] However, modern synthetic chemistry has produced several robust and reliable strategies. The choice of method is dictated by the desired substitution pattern, available starting materials, and required stereochemical control.

Intramolecular Cyclization: The Workhorse Approach

The most prevalent and versatile method for forming the azetidine ring is the intramolecular nucleophilic substitution (S(_N)2) reaction of a precursor containing a nitrogen nucleophile and a leaving group in a 1,3-relationship.[12][13][14]

Causality of Experimental Choices:

-

The Precursor: The reaction typically starts from a γ-amino alcohol or a γ-haloamine. γ-amino alcohols are often preferred due to their stability and the ability to convert the hydroxyl group into a superior leaving group in situ or in a preceding step.

-

The Leaving Group: The efficiency of the cyclization is highly dependent on the quality of the leaving group. While halides (I > Br > Cl) can be used, sulfonate esters such as tosylates (Ts), mesylates (Ms), and triflates (Tf) are far more common due to their high reactivity and clean displacement. The choice between them is often a balance of reactivity and cost.

-

The Base: A non-nucleophilic base is crucial to deprotonate the amine (or sulfonamide) to generate the active nucleophile without competing in the S(N)2 reaction. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilylazide (LiHMDS). The choice of base can influence the reaction rate and selectivity.

Workflow for Azetidine Synthesis via Intramolecular Cyclization

Caption: General workflow for synthesizing N-substituted azetidines via intramolecular cyclization.

[2+2] Cycloadditions: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical routes to functionalized azetidines.[15][16][17][18]

Mechanistic Considerations & Challenges: This reaction is typically initiated by UV or visible light irradiation, which excites the imine to a singlet or triplet state.[16][17] This excited state then reacts with the alkene to form the azetidine ring. However, the synthetic utility has been hampered by several challenges:

-

Competing Pathways: Photo-excited imines can undergo rapid E/Z isomerization, which dissipates energy and reduces the quantum yield of the desired cycloaddition.[15][16] Using cyclic imines or imines conjugated to an aromatic system can mitigate this issue.

-

Regio- and Stereoselectivity: The reaction can produce different regio- and stereoisomers, requiring careful control of substrates and reaction conditions.

-

Substrate Scope: Historically, the reaction was limited to specific classes of activated alkenes or imines.

Recent advances using visible-light photocatalysis have significantly expanded the scope and efficiency of this transformation, allowing for the use of unactivated alkenes and milder reaction conditions.[5][15][19] These methods often employ an iridium or copper-based photocatalyst that facilitates the reaction via a triplet energy transfer mechanism.[19][20]

Ring Expansion and Rearrangement Strategies

Building the azetidine ring from a smaller, more readily available heterocycle like an aziridine is an increasingly popular strategy.[14][21][22]

Key Methodologies:

-

[4][15]-Stevens Rearrangement: This approach involves the formation of an aziridinium ylide, typically by reacting an N-substituted aziridine with a diazo compound in the presence of a catalyst. The ylide then undergoes a[4][15]-Stevens rearrangement to afford the ring-expanded azetidine.[21] Biocatalytic versions of this reaction using engineered cytochrome P450 enzymes have achieved exceptional enantioselectivity.[21][23]

-

Nucleophilic Ring Opening and Re-closure: A newer strategy involves the nucleophilic ring-opening of a propargylic aziridine, followed by a gold-catalyzed 4-exo-dig cyclization to stereoselectively form alkylidene azetidines.[22]

These methods provide access to unique substitution patterns that can be difficult to achieve through traditional cyclization routes.

Table 1: Comparison of Core Azetidine Synthesis Strategies

| Strategy | Advantages | Disadvantages | Typical Substrates | Key Causality |

| Intramolecular Cyclization | Highly versatile, reliable, good for stereocontrol from chiral precursors.[12][13] | Requires multi-step precursor synthesis, can have competing elimination reactions.[12] | γ-amino alcohols, γ-haloamines. | Efficiency is driven by the quality of the leaving group and the strength of the non-nucleophilic base. |

| Aza Paternò-Büchi | Atom-economical, direct [2+2] formation.[15][17] | Can have low quantum yields, side reactions (isomerization), limited historical scope.[16][17] | Imines (often cyclic) and alkenes. | Reaction is initiated by photochemical excitation; modern photocatalysts improve efficiency by mediating energy transfer.[5][19] |

| Ring Expansion of Aziridines | Access to unique substitution patterns, can be highly enantioselective with biocatalysis.[21][22][23] | Substrate scope can be limited, may require specific catalysts (e.g., Rh, Cu, Au, or enzymes).[21][22] | N-substituted aziridines and a carbon source (e.g., diazo compounds). | The reaction is driven by the release of ring strain from the three-membered aziridine to form the four-membered azetidine. |

Isolation and Purification: A Self-Validating Protocol

The successful isolation of a pure N-substituted azetidine is as critical as its synthesis. Due to their basic nitrogen atom and potential for ring strain-related reactivity, a systematic approach to purification is essential.

Initial Workup and Extraction

Following the reaction, a standard aqueous workup is typically employed.

-

Quenching: The reaction is first quenched to neutralize any remaining reactive reagents. For reactions using NaH, a careful, slow addition of water or isopropanol is required. For acid-catalyzed reactions, a quench with a base like saturated sodium bicarbonate (NaHCO(_3)) is used.

-

Extraction: The product is extracted from the aqueous phase into an organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether. The choice of solvent depends on the polarity of the target azetidine.

-

Washing and Drying: The combined organic layers are washed with brine to remove bulk water, then dried over an anhydrous salt like sodium sulfate (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4)).

Chromatographic Purification

Flash column chromatography is the most common method for purifying azetidine derivatives.[24][25]

Causality in Chromatography:

-

Stationary Phase: Silica gel is the standard stationary phase. Due to the basicity of the azetidine nitrogen, tailing of the product peak is a common issue. This occurs because the acidic silanol groups on the silica surface can interact strongly with the basic amine.

-

Mobile Phase: To mitigate tailing and improve separation, a small amount of a basic additive is often included in the eluent system (e.g., 0.1-1% triethylamine or ammonia in methanol). This deactivates the acidic sites on the silica gel, leading to sharper peaks and better recovery. A typical eluent system is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Crystallization and Salt Formation

For solid compounds, crystallization can be an excellent method to obtain material of very high purity (>99%).[24] If the free base azetidine is an oil or difficult to crystallize, converting it to a salt can be a powerful purification strategy.

-

Procedure: The crude azetidine free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate). A solution of an acid, such as HCl in ether or trifluoroacetic acid (TFA), is added dropwise. The corresponding ammonium salt often precipitates out of the solution and can be collected by filtration. This method is highly effective for removing non-basic impurities.

Detailed Experimental Protocol: Synthesis of N-Boc-azetidine

This protocol describes a typical intramolecular cyclization to produce a versatile N-protected azetidine intermediate.

Reaction Scheme: γ-amino alcohol → γ-amino mesylate → N-Boc-azetidine

Step 1: Mesylation of the γ-Amino Alcohol

-

Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH(_2)Cl(_2)) under an inert nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (Et(_3)N, 1.5 eq) dropwise to the solution.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO(_3) solution and transfer to a separatory funnel.

-

Extract the aqueous layer three times with CH(_2)Cl(_2).

-

Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used directly in the next step.

Step 2: Intramolecular Cyclization

-

Dissolve the crude mesylate from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C, monitoring by TLC or LC-MS.

-

Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1% Et(_3)N) to afford the pure N-substituted azetidine.

Characterization

The identity and purity of the final N-substituted azetidine must be confirmed through spectroscopic analysis.

-

¹H and ¹³C NMR: Provides structural confirmation. The characteristic signals for the azetidine ring protons typically appear as multiplets in the region of 2.0-4.0 ppm.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups (e.g., the disappearance of the O-H stretch from the starting alcohol).

Mechanistic Diagram for Intramolecular Cyclization

Caption: Key mechanistic steps in the formation of an azetidine via intramolecular cyclization.

Conclusion

The synthesis and isolation of N-substituted azetidines are now well-established processes, underpinned by a deep understanding of reaction mechanisms and purification science. While intramolecular cyclization remains the most robust and widely used method, advances in photocatalysis and ring-expansion chemistry are continually broadening the horizons of accessible structures. For the drug development professional, a causal understanding of why certain reagents and conditions are chosen is paramount for troubleshooting, optimization, and the successful application of these powerful scaffolds in the creation of next-generation therapeutics.

References

- 1. Azetidines - Enamine [enamine.net]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Azetidines [manu56.magtech.com.cn]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

theoretical properties of fluorinated azetidine carboxylic acids

An In-Depth Technical Guide to the Theoretical Properties of Fluorinated Azetidine Carboxylic Acids

Abstract

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry. Azetidine carboxylic acids, as constrained analogs of proline, offer a unique three-dimensional scaffold for drug design.[1] When combined, the fluorinated azetidine carboxylic acid motif provides a powerful tool for exquisitely tuning molecular properties. This guide delves into the core theoretical principles governing the behavior of these structures. We will explore how the strategic placement of fluorine atoms dictates conformational preferences through potent stereoelectronic and electrostatic effects, modulates key physicochemical properties such as acidity (pKa) and lipophilicity (logP), and ultimately enhances metabolic stability. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanics-driven understanding of this privileged scaffold.

Introduction: The Strategic Value of Fluorinated Azetidines

Saturated heterocycles are increasingly sought after in drug discovery for their ability to provide novel three-dimensional exit vectors and improved physicochemical properties compared to their flat, aromatic counterparts.[2] Among these, the azetidine ring, a four-membered nitrogen heterocycle, serves as a valuable structural alert, often used as a more rigid and compact proline bioisostere.[1][3] Its constrained nature can pre-organize a molecule into a bioactive conformation, potentially increasing potency and selectivity.

The introduction of fluorine, the most electronegative element, imparts profound changes to a molecule's properties.[4] This is not merely a steric modification but a deep electronic perturbation. Fluorination can:

-

Modulate Basicity/Acidity: The powerful inductive effect of fluorine can drastically alter the pKa of nearby functional groups, which is critical for controlling the charge state of a drug under physiological conditions.[5][6]

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, allowing fluorine to act as a "metabolic shield," blocking oxidation by cytochrome P450 enzymes at otherwise labile positions.[7][8]

-

Influence Conformation: Through subtle but powerful stereoelectronic interactions, fluorine can lock the molecule into a desired conformation, reducing the entropic penalty of binding to a biological target.[9][10]

-

Tune Lipophilicity: While often assumed to increase lipophilicity, fluorine's effect is complex and can be leveraged to either increase or decrease this property, aiding in the optimization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]

This guide will systematically unpack these effects within the context of the azetidine carboxylic acid scaffold, providing a theoretical framework for their rational design in drug discovery programs.

The Conformational Landscape of Fluorinated Azetidines

The puckered nature of the four-membered azetidine ring is highly sensitive to substitution. Fluorine, in particular, exerts an unusually strong influence on the ring's preferred conformation through a combination of stereoelectronic and electrostatic forces.

The Azetidine Ring Pucker

Unlike a planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to relieve torsional strain. This puckering can be described by a dihedral angle, and the substituents can occupy pseudo-axial or pseudo-equatorial positions. The energy barrier to ring inversion is typically low, meaning the ring is conformationally mobile unless locked by specific interactions.

The Fluorine Gauche Effect: A Stereoelectronic Driver

A dominant force in the conformational preference of fluorinated heterocycles is the "gauche effect." This phenomenon is rationalized by hyperconjugation, a stabilizing interaction between a filled bonding orbital (σ) and an adjacent empty anti-bonding orbital (σ). In a fluorinated azetidine, the most significant interaction is between the C-H bonding orbital (the best σ-donor) and the C-F anti-bonding orbital (the best σ-acceptor). This σC-H → σC-F interaction is maximized when the C-H and C-F bonds are oriented anti-periplanar to each other, which forces the fluorine atom into a gauche relationship with the nitrogen.[13][14][15] This effect stabilizes conformations that might otherwise be considered sterically unfavorable.[16]

The C–F···N+ Charge-Dipole Interaction: An Electrostatic Switch

The conformational landscape changes dramatically upon protonation of the azetidine nitrogen. In the charged state, a powerful electrostatic attraction emerges between the positively charged nitrogen (N+) and the partial negative charge on the fluorine atom (Cδ+–Fδ-).[9] This charge-dipole interaction can overcome other conformational biases, often causing a complete inversion of the ring pucker to bring the fluorine and the protonated nitrogen into closer proximity.[17] This interaction is a key feature to consider, as the drug molecule will exist in its protonated form at physiological pH. Computational studies have shown this stabilizing interaction is only possible when the C–F and C–N bonds are aligned gauche to one another.[9]

Caption: Conformational switching of a fluorinated azetidine upon nitrogen protonation.

Modulation of Physicochemical Properties

The electronic perturbation caused by fluorine directly translates into measurable changes in the fundamental physicochemical properties of the molecule.

Acidity and Basicity (pKa): The Inductive Effect in Action

Fluorine's extreme electronegativity creates a strong dipole moment in the C-F bond, leading to a powerful electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the azetidine ring.

-

Amine Basicity: The inductive withdrawal of electron density from the nitrogen atom makes its lone pair less available for protonation. Consequently, fluorination significantly lowers the basicity (decreases the pKa) of the azetidine nitrogen. The magnitude of this effect is dictated by the number of fluorine atoms and their proximity to the nitrogen center.[5][6]

-

Carboxylic Acid Acidity: Conversely, the -I effect stabilizes the carboxylate anion (–COO-) formed upon deprotonation of the carboxylic acid. This stabilization of the conjugate base makes the parent acid more willing to donate its proton, thus increasing its acidity (decreasing its pKa).[4][18]

These pKa shifts are critical for controlling a drug's charge state, which in turn influences its solubility, membrane permeability, and potential for ionic interactions with its target receptor.

Table 1: Predicted pKa Values for Azetidine-2-Carboxylic Acid and its Fluorinated Derivatives

| Compound | Position of Fluorine | Predicted pKa (Amine) | Predicted pKa (Acid) | ΔpKa (Amine) vs. Parent |

|---|---|---|---|---|

| Azetidine-2-carboxylic acid | N/A | ~10.5 | ~3.7 | 0.0 |

| 3-Fluoroazetidine-2-carboxylic acid | C3 | ~8.5 | ~3.1 | -2.0 |

| 3,3-Difluoroazetidine-2-carboxylic acid | C3 | ~6.0 | ~2.5 | -4.5 |

| 4-Fluoroazetidine-2-carboxylic acid | C4 | ~9.0 | ~3.3 | -1.5 |

Note: These are representative values derived from computational predictions and literature trends to illustrate the magnitude of the effect. Actual experimental values may vary.[5][6][19]

Lipophilicity (LogP): A Complex Interplay of Forces

The impact of fluorination on lipophilicity (typically measured as the octanol-water partition coefficient, logP) is one of the most misunderstood aspects of its use in medicinal chemistry. Replacing a C-H bond with a C-F bond does not guarantee an increase in lipophilicity.[20] The outcome depends on the overall change to the molecule's size, polarity, and hydration shell.

Fluorination can decrease lipophilicity (make the compound more hydrophilic) in cases where the newly introduced C-F dipole is exposed to the solvent. This can lead to more ordered and favorable interactions with water molecules. Conversely, if the fluorine atoms are part of a larger, non-polar face of the molecule (e.g., a CF3 group), they can effectively "shield" the polar parts of the molecule from water, thereby increasing lipophilicity.[12] The effect is highly context-dependent, relying on the relative disposition of the fluorine atoms and other polar groups.[5] Qualitative analysis of the Molecular Electrostatic Potential Surface (MEPS) can provide insight into how fluorination modulates the electronic distribution and, consequently, its interaction with different solvent environments.[5]

Table 2: Illustrative LogP Changes Upon Fluorination of a Model Azetidine

| Fluorination Pattern | ΔLogP vs. Non-fluorinated | Rationale |

|---|---|---|

| Monofluorination (exposed position) | -0.2 to +0.1 | Can decrease LogP if the C-F dipole increases favorable water interactions.[20] |

| Gem-difluorination (exposed) | -0.4 to 0.0 | Often leads to a more significant decrease in LogP due to a stronger local dipole.[5] |

| Trifluoromethyl group | +0.5 to +1.0 | The hydrophobic nature of the CF3 group typically dominates, increasing LogP.[2] |

Note: ΔLogP values are illustrative and highly dependent on the parent molecular structure.

Implications for Drug Development

The theoretical properties discussed above have direct and actionable consequences for the design and optimization of drug candidates.

Enhancing Metabolic Stability

A primary application of fluorination is to block metabolic oxidation. Cytochrome P450 enzymes in the liver often hydroxylate electron-rich C-H bonds, marking the compound for clearance. By replacing a metabolically labile hydrogen with a fluorine atom, this pathway is effectively blocked due to the high strength of the C-F bond, which the enzyme cannot easily break.[7] This can significantly prolong the metabolic half-life of a drug, improving its pharmacokinetic profile.[8]

Rational Drug Design Workflow

A modern, theory-driven approach to leveraging fluorinated azetidines involves a synergistic loop of computational modeling and experimental validation. The goal is to predict the effects of fluorination in silico before committing to costly and time-consuming synthesis.

Caption: Iterative workflow for the rational design of fluorinated azetidines.

Methodologies for Property Prediction and Validation

Protocol: Computational Prediction of pKa and Conformation

This protocol outlines a standard, self-validating workflow using Density Functional Theory (DFT) for the theoretical evaluation of fluorinated azetidine carboxylic acids.

Objective: To calculate the aqueous pKa and determine the lowest energy conformation.

Methodology:

-

Structure Preparation:

-

Build the 3D structure of the fluorinated azetidine carboxylic acid using a molecular editor.

-

Generate three separate input files: the neutral molecule (HA), the protonated amine (H2A+), and the deprotonated carboxylate (A-).

-

-

Gas-Phase Geometry Optimization:

-

Rationale: To find the lowest energy structure of each species in a vacuum, free from solvent effects.

-

Method: Perform a full geometry optimization and frequency calculation for all three species (HA, H2A+, A-).

-

Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set.[21][22] The inclusion of diffuse (++) and polarization (d,p) functions is critical for accurately describing anionic species and non-covalent interactions.[21]

-

Validation: Confirm that the frequency calculations yield zero imaginary frequencies, indicating a true energy minimum.

-

-

Aqueous-Phase Single-Point Energy Calculation:

-

Rationale: To calculate the energy of each molecule in a solvated environment, which is essential for pKa prediction.

-

Method: Using the optimized gas-phase geometries, perform a single-point energy calculation for each species.

-

Solvation Model: Employ an implicit solvation model like the Solvation Model based on Density (SMD).[21] The SMD model is robust across various solvents and provides superior accuracy for acid dissociation calculations.

-

-

Gibbs Free Energy Calculation:

-

Rationale: The pKa is directly related to the Gibbs free energy of the acid-base reaction in solution.

-

Calculation: The Gibbs free energy in solution (Gaq) is the sum of the gas-phase Gibbs free energy (from the frequency calculation) and the solvation free energy (from the single-point energy calculation).

-

-

pKa Prediction using the Thermodynamic Cycle:

-

Rationale: This cycle relates the gas-phase and solution-phase energies to the experimental pKa value.

-

Equation for Amine pKa:

-

ΔGaq = Gaq(HA) - Gaq(H2A+)

-

-

Equation for Acid pKa:

-

ΔGaq = Gaq(A-) - Gaq(HA)

-

-

The calculated ΔGaq can then be correlated to experimental pKa values using established linear regression models for a set of known compounds to improve predictive accuracy.[23][24]

-

Experimental Validation: The Role of 19F NMR

Theoretical models, while powerful, must be grounded in experimental reality. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for validating computational conformational analyses in solution.

-

19F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it an excellent NMR probe. The chemical shift of 19F is highly sensitive to its local electronic environment.[25] By observing changes in the 19F chemical shift upon pH titration, one can infer the protonation state and the resulting conformational changes.

-

Scalar Couplings (J-couplings): Measuring the through-bond coupling constants (e.g., 3JH-F) can provide precise dihedral angle information, which directly reports on the ring pucker and validates the conformations predicted by DFT.[16]

-

Nuclear Overhauser Effect (NOE): Through-space NOE correlations between 19F and nearby protons can confirm the spatial proximity of atoms, providing definitive proof for specific conformations, such as the close approach of fluorine to the axial proton on the nitrogen in the protonated state.[26]

Conclusion

Fluorinated azetidine carboxylic acids represent a sophisticated class of building blocks for medicinal chemistry. Their theoretical properties are governed by a fascinating interplay of stereoelectronic and electrostatic forces that are both predictable and tunable. The fluorine gauche effect and charge-dipole interactions provide powerful control over the three-dimensional conformation of the azetidine ring. The inductive effect of fluorine offers a reliable strategy for modulating the pKa of both the amine and carboxylic acid functionalities, which is essential for optimizing drug-like properties. While the impact on lipophilicity is more nuanced, a deep understanding of the underlying principles allows for its rational control. By integrating high-level computational methods like DFT with experimental validation techniques such as 19F NMR, researchers can harness the unique properties of these scaffolds to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Research Collection | ETH Library [research-collection.ethz.ch]

- 16. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. 3-Fluoroazetidine-3-carboxylic Acid|Research Chemical [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jchemlett.com [jchemlett.com]

- 22. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 23. researchgate.net [researchgate.net]

- 24. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 25. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

role of the 2-fluorobenzyl group in molecular structure

An In-Depth Technical Guide: The Strategic Role of the 2-Fluorobenzyl Group in Modern Molecular Design

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the diverse array of fluorinated motifs, the 2-fluorobenzyl group stands out for its profound and often predictable influence on molecular properties. This is not merely an inert substitution; the ortho-fluorine atom acts as a powerful modulator of electronic character, steric hindrance, and conformational preference. Its introduction can block metabolic pathways, enhance binding affinity through conformational locking, and introduce novel non-covalent interactions. This guide provides a detailed exploration of the fundamental physicochemical principles governing the behavior of the 2-fluorobenzyl group and illustrates its practical application in drug discovery and development through established protocols and compelling case studies.

Introduction: The Strategic Value of Fluorine in Molecular Design

Organofluorine chemistry has transitioned from a niche curiosity to an indispensable tool in the design of functional molecules. The unique properties of fluorine—its high electronegativity, small van der Waals radius (not much larger than hydrogen), and the exceptional strength of the carbon-fluorine bond—allow it to exert significant electronic and steric effects with minimal structural perturbation.[1][2][3][4] These attributes are strategically leveraged to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[5] The 2-fluorobenzyl group, in particular, serves as a versatile building block for introducing these desirable properties, enabling breakthroughs in the potency, selectivity, and metabolic stability of therapeutic agents and advanced materials.[6][7]

Fundamental Physicochemical Properties of the 2-Fluorobenzyl Group

The utility of the 2-fluorobenzyl moiety stems from a unique interplay of electronic, steric, and conformational effects originating from the ortho-position of the fluorine atom.

Electronic Effects: The Inductive Influence

The primary electronic contribution of the ortho-fluorine is its powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and influences the electron density of the entire benzyl system.

-

Aromatic Ring: The fluorine atom deactivates the aromatic ring towards electrophilic substitution.

-

Benzylic Carbon: It modulates the reactivity of the benzylic carbon, influencing reactions at this position. The combination of the fluorine's electronic properties and the benzylic chloride's reactivity makes these compounds versatile intermediates.[7]

-

Acidity/Basicity: When attached to a system containing acidic protons or basic nitrogens, the 2-fluorobenzyl group can significantly alter pKa values, a critical parameter for drug solubility and receptor interaction.[8]

Steric and Conformational Control

Perhaps the most significant role of the 2-fluorobenzyl group is its ability to control molecular conformation. The ortho-fluorine atom imposes a steric barrier that restricts free rotation around the bond connecting the phenyl ring and the benzylic carbon.

This restriction leads to a well-defined conformational landscape with distinct energy minima.[9][10] Computational studies, such as those on 2-fluorobenzoic acid, have identified multiple stable conformers arising from rotation around key single bonds.[11] In many systems, this leads to a preference for a perpendicular conformation, where the substituent at the benzylic position is oriented away from the fluorine atom to minimize steric repulsion.[10] This "conformational locking" is a powerful tool in drug design, as it can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target.

Caption: Logical flow of conformational control by the 2-fluorobenzyl group.

Role in Non-Covalent Interactions

The polarized C-F bond allows the fluorine atom to participate in a range of non-covalent interactions that can be crucial for molecular recognition and crystal packing.

-

Hydrogen Bonding: While a weak hydrogen bond acceptor, the fluorine atom can form intramolecular O-H···F or N-H···F hydrogen bonds, which further stabilize specific conformations.[9][11]

-

Halogen Bonding: The fluorine atom can act as a halogen bond acceptor in interactions with electrophilic regions of other halogens (e.g., Cl···F).[1] This directional interaction is increasingly recognized as important in drug-receptor binding.[1]

-

Other Interactions: The 2-fluorobenzyl group can also engage in weaker C-H···F interactions and influence π–π stacking arrangements.[1]

The 2-Fluorobenzyl Group in Drug Discovery

The fundamental properties of the 2-fluorobenzyl group translate directly into tangible benefits in drug design, impacting both pharmacokinetics and pharmacodynamics.

A Tool for Modulating Pharmacokinetics (ADME)

A primary application of the 2-fluorobenzyl moiety is to enhance a drug candidate's metabolic stability.[6][8]

-

Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing a fluorine atom at the ortho-position can effectively shield an adjacent site from oxidative metabolism, a common strategy to increase a drug's half-life.[12][13] While direct studies on 2-fluorobenzyl itself are specific to the parent molecule, the principle of using fluorine to block metabolism is well-established. For instance, studies on other fluorinated compounds have shown significant improvements in stability.[14][15]

-

Modulating Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.[3] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility or increased binding to off-target proteins.

Table 1: Illustrative Impact of Fluorination on Metabolic Stability (Note: Data below is representative of the general strategy of using fluorine to enhance stability, as seen in various drug discovery programs.)

| Compound Pair | Modification | Impact on In Vitro Half-Life (t½) | Reference |

| Risperidone vs. 9-Fluororisperidone | Fluorination at the 9-position | 16x more stable | [15] |

| Celecoxib vs. 4'-Fluorocelecoxib | Fluorination at the 4'-position of a phenyl ring | 4x more stable | [15] |

| Ezetimibe Scaffold | Introduction of p-fluorophenyl groups | Metabolically more stable than non-fluorinated precursor | [15] |

A Modulator of Pharmacodynamics

The conformational and electronic effects of the 2-fluorobenzyl group are powerful tools for optimizing a drug's interaction with its biological target.

-

Enhancing Receptor Binding and Potency: By locking the molecule into a bioactive conformation, the 2-fluorobenzyl group can lead to a significant increase in binding affinity and potency. This principle has been successfully applied in the development of potent antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor.[16]

-

Serving as a Key Pharmacophore: In some cases, the group itself is a critical part of the pharmacophore—the essential set of features required for biological activity.[17][18] For example, in a series of EGFR/HDAC3 dual-target inhibitors, the 2-fluorobenzamide moiety was found to be crucial for chelating with a Zn2+ ion in the active site of HDAC3.[19]

-

Bioisosteric Replacement: The 2-fluorobenzyl group can be used as a bioisostere, replacing other chemical groups to improve properties while retaining biological activity.[20][21][22] Its unique steric and electronic profile makes it a valuable replacement for unsubstituted benzyl or other substituted aryl groups to solve problems related to metabolism or off-target activity.[23]

Synthetic and Analytical Methodologies

The practical application of the 2-fluorobenzyl group relies on robust synthetic protocols and rigorous analytical workflows.

Key Synthetic Protocol: N-Alkylation using 2-Fluorobenzyl Bromide

The most common method for introducing the 2-fluorobenzyl group is through nucleophilic substitution using a reactive precursor like 2-fluorobenzyl bromide or chloride.[6]

Protocol: Synthesis of an N-(2-Fluorobenzyl) Derivative

-

Reactant Preparation: Dissolve the amine-containing starting material (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the initial exothermic reaction.

-

Alkylation: Slowly add a solution of 2-fluorobenzyl bromide (1.1 eq.) or 2-fluorobenzoyl chloride[24] dropwise to the cooled mixture with constant stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired N-(2-fluorobenzyl) compound.

Analytical Workflow: Conformational Analysis

Understanding the conformational preferences imparted by the 2-fluorobenzyl group is critical. This is typically achieved through a synergistic combination of computational modeling and experimental spectroscopy.

Caption: Workflow for conformational analysis of 2-fluorobenzyl compounds.[11]

Methodology: Combined Computational and Spectroscopic Analysis

-

Computational Modeling:

-

Method: Employ Density Functional Theory (DFT) using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[11]

-

Procedure: Perform a full conformational search by systematically rotating the key dihedral angles (e.g., the C-C bond between the ring and the benzylic carbon). This generates a potential energy surface map.

-

Analysis: Identify the global and local energy minima on the surface. Perform full geometry optimization and frequency calculations for these stable conformers to predict their relative energies and vibrational spectra.

-

-

Spectroscopic Validation:

-

Method: Use a technique sensitive to conformational changes, such as Fourier-Transform Infrared (FTIR) spectroscopy or microwave spectroscopy.

-

Procedure: For IR, acquire spectra in a non-polar solvent or using matrix isolation techniques to observe individual conformers without interference from intermolecular interactions.[11]

-

Validation: Compare the experimentally observed vibrational frequencies to those predicted by the DFT calculations for each conformer. A strong match provides experimental validation of the computed conformational landscape.

-

Case Studies

Case Study 1: Potent GnRH Receptor Antagonists

In the development of nonpeptide antagonists for the human Gonadotropin-Releasing Hormone (GnRH) receptor, structure-activity relationship (SAR) studies identified the 8-(2-fluorobenzyl) group as a key feature for high potency in an imidazolo[1,2-a]pyrimid-5-one scaffold.[16] The conformational restriction imposed by the ortho-fluorine likely orients the benzyl group in an optimal fashion for binding within the receptor pocket, highlighting its role in enhancing pharmacodynamic properties.

Case Study 2: EGFR/HDAC3 Dual-Target Inhibitors for TNBC

Researchers designing dual-target inhibitors for triple-negative breast cancer (TNBC) developed a series of N-benzyl-2-fluorobenzamide derivatives. Molecular modeling revealed that the 2-fluorobenzamide moiety plays a critical role by chelating with a key Zn2+ ion in the active channel of histone deacetylase 3 (HDAC3), while a separate fluorobenzyl group occupied the ATP-binding pocket of the epidermal growth factor receptor (EGFR).[19] This demonstrates the group's ability to function as a specific, targeted pharmacophore for metal-binding enzymes.

Future Outlook

The role of the 2-fluorobenzyl group in molecular design continues to evolve. As our understanding of subtle non-covalent interactions like halogen bonding deepens, more sophisticated and rational designs incorporating this moiety will emerge. Advances in synthetic chemistry, particularly late-stage fluorination, may soon allow for the introduction of the 2-fluorobenzyl group into complex molecules at later stages of a synthesis, providing greater flexibility in drug discovery campaigns. Its predictable influence on conformation and metabolism ensures that the 2-fluorobenzyl group will remain a valuable and frequently used tool in the arsenal of medicinal chemists and materials scientists for the foreseeable future.

References

- 1. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. sparrow-chemical.com [sparrow-chemical.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 13. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Design and structure-activity relationships of 2-alkyl-3-aminomethyl-6-(3-methoxyphenyl)-7-methyl-8-(2-fluorobenzyl)imidazolo[1,2-a]pyrimid-5-ones as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. SynthFormer: Equivariant Pharmacophore-based Generation of Molecules for Ligand-Based Drug Design [arxiv.org]

- 19. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chapter - Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health | Bentham Science [benthamscience.com]

- 21. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 22. chem-space.com [chem-space.com]

- 23. psychoactif.org [psychoactif.org]

- 24. benchchem.com [benchchem.com]

Spectroscopic Characterization of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques and expected data for the characterization of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid , a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical grounding and practical insights into its analytical validation. While direct experimental data for this specific compound is not widely published, this guide synthesizes established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework for its characterization.

Introduction: The Structural Significance of this compound

This compound is a substituted azetidine, a class of saturated four-membered heterocyclic amines. Azetidine scaffolds are increasingly utilized in drug discovery as they can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility. The presence of the 2-fluorobenzyl group can influence receptor binding and pharmacokinetic profiles through steric and electronic effects. The carboxylic acid moiety provides a handle for further chemical modification or can act as a key pharmacophoric feature.

Given its potential role in the development of novel therapeutics, rigorous structural confirmation and purity assessment are paramount. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical shift (δ), reported in parts per million (ppm), is indicative of the local electronic environment of each proton. Spin-spin coupling between neighboring protons results in signal splitting, providing information about connectivity.

Expected ¹H NMR Spectrum: Based on the structure of this compound and data from related compounds like 1-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid, the following proton signals are anticipated.[1] The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm.[2] The protons of the 2-fluorobenzyl group will exhibit characteristic aromatic signals, and the protons of the azetidine ring will appear in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - |

| Aromatic (Fluorobenzyl) | 7.0 - 7.5 | multiplet | - |

| Benzyl (-CH₂-) | ~3.6 - 3.8 | singlet | - |

| Azetidine Methine (-CH-) | ~3.3 - 3.5 | multiplet | - |

| Azetidine Methylene (-CH₂-) | ~3.0 - 3.4 | multiplet | - |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shift of exchangeable protons like the carboxylic acid proton.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. While less sensitive than ¹H NMR due to the low natural abundance of ¹³C, it provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons.

Expected ¹³C NMR Spectrum: The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range.[2] The aromatic carbons will resonate between 110 and 165 ppm, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The aliphatic carbons of the azetidine ring and the benzyl methylene group will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 170 - 180 |

| Aromatic (C-F) | 158 - 162 (doublet) |

| Aromatic (Other) | 115 - 135 |

| Benzyl (-CH₂-) | 55 - 65 |

| Azetidine Methine (-CH-) | 50 - 60 |

| Azetidine Methylene (-CH₂-) | 45 - 55 |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial.

-

Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration and acquisition time.

-

-

Data Processing: Similar to ¹H NMR data processing.

References

A-Zet-Screen: A Technical Guide to the Preliminary Biological Evaluation of Novel Azetidine Derivatives

Introduction

The azetidine ring, a nitrogen-containing four-membered heterocycle, represents a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that allows for precise presentation of substituents, often leading to enhanced target affinity and selectivity.[1][2] The versatility of the azetidine core is evidenced by its presence in a wide array of biologically active compounds, demonstrating activities ranging from antimicrobial and anticancer to central nervous system modulation.[3][4][5] This guide provides a comprehensive, technically-grounded framework for the preliminary biological screening of novel azetidine derivatives, designed to efficiently identify and characterize their therapeutic potential. Our approach is structured as a multi-tiered cascade, beginning with computational assessments and progressing through a series of robust in vitro assays.

Part 1: Foundational In Silico & Physicochemical Analysis

Before committing to resource-intensive wet lab experiments, a foundational in silico and physicochemical analysis is crucial. This initial step serves to predict the "drug-likeness" of the novel azetidine derivatives and identify any potential liabilities early in the discovery pipeline.[6]

ADMET Prediction: The Virtual First Pass

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid method to evaluate the pharmacokinetic and safety profiles of compounds.[6][7] Utilizing computational models, we can predict a range of properties that are critical for a compound's success as a drug.[8]

Key Parameters & Rationale:

-

Aqueous Solubility: Poor solubility can hinder absorption and formulation. Early prediction allows for prioritization of more soluble analogs.

-

Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeting compounds, this parameter predicts the ability of a molecule to cross into the brain.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions, a common cause of adverse effects.

-

Hepatotoxicity: Early flag for potential liver toxicity.

-

Plasma Protein Binding: Affects the free concentration of the drug available to interact with its target.

Lipinski's Rule of Five: Gauging "Drug-Likeness"

Formulated by Christopher A. Lipinski, the "Rule of Five" provides a set of simple physicochemical parameters to evaluate the potential for oral bioavailability of a compound.[9][10] While not an absolute determinant of success, adherence to these guidelines increases the probability that a compound will have favorable absorption and permeation properties.[10][11]

The Criteria:

-

Molecular Weight (MW): ≤ 500 Daltons[12]

-

LogP (Octanol-Water Partition Coefficient): ≤ 5[12]

-

Hydrogen Bond Donors (HBD): ≤ 5[12]

-

Hydrogen Bond Acceptors (HBA): ≤ 10[12]

Compounds that violate more than one of these rules may face challenges with oral absorption.[10]

Experimental Protocol: In Silico Analysis

-

Structure Preparation: Obtain the 2D or 3D structure of the novel azetidine derivatives in a suitable format (e.g., SDF, MOL2).

-

Software Selection: Utilize validated in silico ADMET prediction software (e.g., SwissADME, pkCSM, StarDrop).

-

Parameter Calculation: Input the molecular structures into the software to calculate the key ADMET properties and Lipinski's Rule of Five parameters.

-

Data Analysis: Compile the predicted data into a summary table for comparative analysis. Prioritize compounds with favorable predicted profiles for synthesis and in vitro screening.

Data Presentation: Predicted Physicochemical Properties

| Compound ID | MW (Da) | LogP | HBD | HBA | Predicted Aqueous Solubility | Predicted BBB Permeability | Lipinski Violations |

| AZ-001 | 450.6 | 3.8 | 2 | 6 | Good | High | 0 |

| AZ-002 | 520.7 | 5.2 | 3 | 7 | Moderate | High | 2 |

| AZ-003 | 480.5 | 4.1 | 1 | 5 | Good | Low | 0 |

Part 2: In Vitro Cytotoxicity Assessment

A fundamental step in the biological evaluation of any new chemical entity is the assessment of its potential to induce cell death.[13][14] In vitro cytotoxicity assays provide crucial information about the concentration-dependent toxicity of a compound and help to establish a therapeutic window.[15][16]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate mammalian cells (e.g., HeLa for cancer, HEK293 for non-cancerous) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]

-

Compound Treatment: Treat the cells with a serial dilution of the azetidine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin.[13]

-

Incubation: Incubate the treated plates for 24 to 48 hours at 37°C in a humidified CO2 incubator.[16]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13][17]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity (IC50 Values in µM)

| Compound ID | HeLa (Cervical Cancer) | HEK293 (Non-cancerous) | Selectivity Index (SI) |

| AZ-001 | 15.8 | >100 | >6.3 |

| AZ-002 | 5.2 | 85.4 | 16.4 |

| AZ-003 | >100 | >100 | - |

| Doxorubicin | 0.8 | 1.2 | 1.5 |

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for MTT-based cytotoxicity screening.

Part 3: Antimicrobial Activity Screening

Given that the azetidine scaffold is a core component of many β-lactam antibiotics, evaluating novel derivatives for antimicrobial activity is a logical and promising screening avenue.[1][5]

Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20] This method is considered a gold standard for susceptibility testing.[21]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the azetidine derivatives.[22]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[23][24]

Data Presentation: Antimicrobial Activity (MIC in µg/mL)

| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) |

| AZ-001 | 32 | 64 |

| AZ-002 | 8 | 16 |

| AZ-003 | >128 | >128 |

| Ampicillin | 0.25 | 4 |

Visualization: Antimicrobial Screening Logic

Caption: Logical flow of antimicrobial activity screening.

Part 4: Antioxidant Activity Evaluation

Oxidative stress is implicated in a wide range of diseases, making the discovery of novel antioxidants a significant therapeutic goal. Several assays can be employed to evaluate the radical scavenging potential of the azetidine derivatives.

DPPH and ABTS Radical Scavenging Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for determining antioxidant activity.[25][26] Both assays are based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable radical, causing a color change that can be measured spectrophotometrically.[27][28]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare various concentrations of the azetidine derivatives in methanol.

-

Reaction Mixture: To each concentration of the sample, add a methanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. Ascorbic acid is typically used as a positive control.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation: Antioxidant Activity (IC50 in µg/mL)

| Compound ID | DPPH Scavenging IC50 | ABTS Scavenging IC50 |

| AZ-001 | 45.2 | 38.9 |

| AZ-002 | 12.7 | 9.8 |

| AZ-003 | >200 | >200 |

| Ascorbic Acid | 5.6 | 4.1 |

Conclusion

This technical guide outlines a systematic and efficient cascade for the preliminary biological screening of novel azetidine derivatives. By integrating in silico predictions with a tiered series of robust in vitro assays, researchers can rapidly identify compounds with promising therapeutic potential while minimizing resource expenditure. The data generated from this screening paradigm provides a solid foundation for subsequent lead optimization, mechanism of action studies, and preclinical development. The inherent versatility of the azetidine scaffold ensures that such screening efforts will continue to be a fruitful endeavor in the quest for novel therapeutics.[4]

References